molecular formula C7H16S B1594084 n-Hexyl methyl sulfide CAS No. 20291-60-5

n-Hexyl methyl sulfide

Cat. No.: B1594084
CAS No.: 20291-60-5
M. Wt: 132.27 g/mol
InChI Key: LZRXQHHKXDXOIC-UHFFFAOYSA-N
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Description

Significance of Organic Sulfides in Contemporary Chemical Science

Organic sulfides, also known as thioethers, are a class of organosulfur compounds characterized by a sulfur atom covalently bonded to two organic groups. britannica.com These compounds are of substantial significance in modern chemical science due to their versatile applications and unique properties. teachy.app In industrial chemistry, the catalytic oxidation of organic sulfides to produce sulfoxides and sulfones is a critical transformation, as these products serve as vital intermediates in the synthesis of pharmaceuticals and other valuable materials. nih.govfrontiersin.org

The field of organic synthesis widely employs sulfides, leveraging their chemical stability and the reactivity of the sulfur atom. teachy.appresearchgate.net They play a crucial role in the construction of complex molecules and are fundamental building blocks in medicinal chemistry and materials science. researchgate.net Furthermore, organic sulfides are present in nature, found in essential amino acids like methionine, and are involved in various biological processes. teachy.app Researchers are also investigating the use of sulfur-containing compounds in emerging technologies, such as nanotechnology and biotechnology. longdom.org The ability to modify the physical and chemical properties of thioethers makes them valuable across a diverse range of research and industrial applications. teachy.app

Historical Context and Evolution of Research on Alkyl Methyl Sulfides

The study of alkyl sulfides has evolved considerably over time. Early research focused on the synthesis and fundamental characterization of simple alkyl sulfides. For instance, dimethyl sulfide (B99878) (DMS) has long been recognized as a by-product in industrial processes such as methyl mercaptan production. google.com Found in nature, DMS is emitted in large quantities from the oceans and is a key component of the global atmospheric sulfur cycle. conicet.gov.ar

Initial academic work involved preparing these compounds and analyzing their fundamental properties, including their vibrational spectra through infrared and Raman spectroscopy to determine their force fields and molecular structures. oup.com Over the decades, the focus of research expanded from basic characterization to understanding the atmospheric chemistry and reaction mechanisms of alkyl sulfides. Studies have investigated the gas-phase reactions of compounds like ethyl methyl sulfide with atmospheric radicals to elucidate their degradation pathways. conicet.gov.ar More recent research has shifted towards developing novel synthetic methods, such as using scandium catalysts for the C-H alkylation of methyl sulfides, demonstrating an ongoing effort to find more efficient and atom-economical ways to functionalize these compounds. acs.org This evolution highlights a progression from foundational knowledge to sophisticated applications and environmental impact studies.

Scope and Objectives of Dedicated Academic Inquiry into n-Hexyl Methyl Sulfide

While simple alkyl sulfides like dimethyl sulfide have been studied extensively, dedicated academic inquiry into longer-chain analogues like this compound (CH₃S(CH₂)₅CH₃) aims to explore the properties and reactivity of less common members of this class. The primary objectives of such research include its precise synthesis, characterization, and potential application as a precursor in more complex chemical structures.

Research has been conducted to establish reliable synthetic routes for this compound and to characterize it thoroughly using modern analytical techniques. For example, specific studies report its synthesis and provide detailed spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, which are fundamental for confirming its structure. rsc.org Furthermore, the hexyl methyl moiety is relevant in materials science; for instance, the N-hexyl-N-methyldithiocarbamate ligand has been used as a precursor for depositing heavy metal sulfide nanomaterials. core.ac.uk The academic focus on this compound, therefore, involves expanding the chemical library of well-characterized organosulfur compounds and exploring their utility as building blocks in synthetic and materials chemistry.

Data on this compound

The following tables provide key data points gathered from chemical research sources.

Table 1: Physical and Chemical Properties of this compound This interactive table outlines the fundamental physical and chemical properties of the compound.

PropertyValueSource
CAS Number20291-60-5 chemeo.com
Molecular FormulaC₇H₁₆S chemeo.com
Molecular Weight132.27 g/mol chemeo.com
Boiling Point173.5 °C (at 760 mmHg)
Density0.836 g/cm³
IUPAC Name1-methylsulfanylhexane

Table 2: ¹H NMR Spectroscopic Data for this compound This table details the proton NMR spectral data, which is crucial for structural elucidation. The data was recorded on a 500 MHz spectrometer using CDCl₃ as the solvent. rsc.org

Chemical Shift (δ) ppmSignal MultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
2.42Triplet (t)7.42H-S-CH₂ -
2.03Singlet (s)-3H-S-CH₃
1.56-1.48Multiplet (m)-2H-CH₂-CH₂ -CH₂-
1.34-1.28Multiplet (m)-2H-CH₂-CH₂ -CH₃
1.26-1.19Multiplet (m)-4H-(CH₂)₂-

Compound Nomenclature

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S/c1-3-4-5-6-7-8-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRXQHHKXDXOIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334134
Record name Hexane, 1-(methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20291-60-5
Record name Hexane, 1-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methylsulfanyl)hexane
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Synthetic Methodologies for N Hexyl Methyl Sulfide and Analogous Thioethers

Alkylation Reactions in Thioether Synthesis

The most common and straightforward method for the synthesis of thioethers is the alkylation of thiols. This approach is an analogue of the Williamson ether synthesis and relies on the high nucleophilicity of the thiolate anion.

Nucleophilic Substitution of Alkyl Halides with Thiolates

The synthesis of n-hexyl methyl sulfide (B99878) is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction. This involves the reaction of a hexanethiolate salt with a methyl halide masterorganicchemistry.comwikipedia.org. The first step in this process is the deprotonation of 1-hexanethiol with a suitable base to form the highly nucleophilic hexanethiolate anion.

The general reaction can be represented as follows:

Step 1: Deprotonation of the thiol CH₃(CH₂)₅SH + Base → CH₃(CH₂)₅S⁻ + Base-H⁺

Step 2: Nucleophilic attack on the alkyl halide CH₃(CH₂)₅S⁻ + CH₃-X → CH₃(CH₂)₅SCH₃ + X⁻ (where X = Cl, Br, I)

This method is highly efficient for primary alkyl halides like methyl iodide, as the SN2 mechanism is favored masterorganicchemistry.com.

Optimizing Reaction Conditions for Enhanced Yields and Purity

The yield and purity of n-hexyl methyl sulfide are highly dependent on the reaction conditions. Key factors that can be optimized include the choice of base, solvent, temperature, and the nature of the leaving group on the methylating agent.

Base: A variety of bases can be used to deprotonate the thiol, ranging from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃) reddit.com. The choice of base can influence the reaction rate and selectivity. For complete and rapid deprotonation, stronger bases are often preferred.

Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are generally favored for SN2 reactions as they can solvate the cation of the thiolate salt without strongly solvating the nucleophilic anion, thus enhancing its reactivity researchgate.net. The use of phase-transfer catalysts (PTCs) like quaternary ammonium or phosphonium salts can be beneficial in biphasic systems (e.g., water/organic solvent), facilitating the transfer of the thiolate anion to the organic phase where the alkyl halide is dissolved nitrkl.ac.inyoutube.comyoutube.commdpi.comsemanticscholar.org.

Temperature: The reaction is often carried out at room temperature or with gentle heating to increase the reaction rate. However, excessively high temperatures can lead to side reactions, such as elimination, especially with more sterically hindered alkyl halides.

Leaving Group: The rate of the SN2 reaction is also influenced by the nature of the leaving group. For methylating agents, the reactivity order is generally I > Br > Cl. Methyl iodide is a common and highly reactive choice for this synthesis juniperpublishers.comorgsyn.org.

The following table illustrates typical conditions for the synthesis of analogous thioethers, which can be adapted for the preparation of this compound.

ThiolAlkyl HalideBaseSolventCatalystTemperature (°C)Yield (%)Reference
1-Butanethioln-Butyl ChlorideNaOHn-Butanol-Reflux61 researchgate.net
1-Butanethioln-Butyl ChlorideNaOHDMSO-RT95 researchgate.net
BenzylthiolBenzyl Chlorideaq. MDEATolueneTBPB60~90 youtube.com
p-Chlorobenzylthiolp-Chlorobenzyl Chlorideaq. MDEATolueneETPB-89.48 semanticscholar.org

Note: MDEA = Methyl-diethanolamine, TBPB = Tetrabutylphosphonium bromide, ETPB = Ethyltriphenylphosphonium bromide. These examples for analogous thioethers illustrate the impact of reaction conditions on yield.

Mechanistic Aspects of Alkylation Pathways

The alkylation of a thiolate with an alkyl halide, such as the reaction between sodium hexanethiolate and methyl iodide, proceeds through a classic SN2 mechanism masterorganicchemistry.comwikipedia.org. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

Key mechanistic features include:

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the thiolate and the alkyl halide.

Backside Attack: The thiolate nucleophile attacks the carbon atom of the methyl halide from the side opposite to the leaving group (the halogen) rsc.org.

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile (sulfur) and the departing leaving group (halogen) rsc.org.

Inversion of Configuration: If the reaction were to occur at a chiral carbon, it would proceed with an inversion of stereochemistry. For the synthesis of this compound from a methyl halide, this aspect is not applicable as the methyl carbon is not a stereocenter.

The preference for the SN2 pathway is strong for unhindered primary alkyl halides like methyl iodide.

Advanced Synthetic Approaches to Alkyl Methyl Sulfides

Beyond the classical alkylation of thiols with alkyl halides, more advanced and sustainable methods have been developed for the synthesis of thioethers.

Organometallic Reagent Applications

Organometallic reagents, such as Grignard reagents (RMgX), can be utilized in the synthesis of thioethers. While Grignard reagents are strong nucleophiles, their direct reaction with alkyl halides to form thioethers is not a standard method. However, they can be used to prepare thiols, which can then be alkylated in a subsequent step. A more direct approach involves the reaction of a Grignard reagent with a disulfide, which leads to the formation of a thioether and a magnesium thiolate.

Furthermore, organolithium compounds can be used to generate cuprates, which are effective for coupling with alkyl halides. For instance, lithium dibutylcuprate can react with alkyl halides orgsyn.org. Another approach involves the reaction of Grignard reagents with sulfenyl chlorides, which can be generated in situ from thiols and an N-halosuccinimide.

ThiolGrignard ReagentPromoterProductYield (%)
ThiophenolPhenylmagnesium BromideN-ChlorosuccinimideDiphenyl sulfide95
4-MethylthiophenolPhenylmagnesium BromideN-Chlorosuccinimide4-Methylphenyl phenyl sulfide92

This table provides examples of thioether synthesis using Grignard reagents for analogous aryl sulfides.

Green Chemistry Principles in Thioether Synthesis

In recent years, there has been a significant focus on developing more environmentally friendly methods for chemical synthesis. For thioether production, this includes the use of greener reagents and solvents.

Dimethyl Carbonate as a Green Methylating Agent: Dimethyl carbonate (DDC) is a non-toxic and biodegradable alternative to traditional methylating agents like methyl halides and dimethyl sulfate (B86663) acs.orgunive.itunive.itlu.seresearchgate.netrsc.org. The reaction of a thiol with dimethyl carbonate can produce the corresponding methyl thioether. This reaction is often carried out at elevated temperatures and may require a catalyst. The byproducts of this reaction, methanol (B129727) and carbon dioxide, are relatively benign unive.it.

Ionic Liquids as Solvents: Ionic liquids are salts with low melting points that can be used as solvents in organic reactions. They offer advantages such as low volatility, high thermal stability, and the ability to dissolve a wide range of compounds. The use of ionic liquids as a solvent for the synthesis of thioethers can facilitate the reaction and simplify product isolation nitrkl.ac.inmdpi.com.

ThiolMethylating AgentBase/CatalystSolventTemperature (°C)Yield (%)
PhenylmethanethiolDimethyl CarbonateK₂CO₃-18095
1-DodecanethiolDimethyl CarbonateK₂CO₃-18098

This table showcases the use of the green methylating agent, dimethyl carbonate, for the synthesis of analogous thioethers.

Precursor Design and Derivatization in Complex Molecular Synthesis

The design of molecular precursors is a critical aspect of modern synthetic chemistry, enabling the construction of complex molecules with high precision and efficiency. Dithiocarbamato complexes have garnered attention as versatile precursors due to their unique structural and reactive properties.

Utilization of Dithiocarbamato Complexes

Dithiocarbamates are readily synthesized from the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. These compounds are excellent ligands, forming stable complexes with a wide array of metals. While extensively utilized as single-source precursors for the synthesis of metal sulfide nanoparticles, their application in the targeted synthesis of specific organic thioethers like this compound represents a more nuanced approach.

The core concept involves using the dithiocarbamate moiety as a scaffold to introduce the desired alkyl groups (hexyl and methyl) onto a single sulfur atom, followed by a subsequent cleavage step to release the target thioether.

Synthetic Strategy:

A plausible synthetic route leveraging dithiocarbamato complexes for the preparation of this compound can be conceptualized in the following stages:

Formation of a Dithiocarbamate Salt: The synthesis begins with the reaction of a suitable secondary amine, such as dimethylamine, with carbon disulfide in the presence of a base like sodium hydroxide to form sodium dimethyldithiocarbamate.

Sequential S-Alkylation: This is a critical and challenging step requiring careful control of reaction conditions to achieve selective dialkylation.

First Alkylation: The dithiocarbamate salt is first reacted with a hexyl halide (e.g., 1-bromohexane) to introduce the hexyl group, forming an S-hexyl dithiocarbamate ester.

Second Alkylation: The subsequent introduction of the methyl group to the second sulfur atom would theoretically yield a dithiocarbamate dialkyl ester. However, this step is not straightforward and may require activation of the second sulfur atom or specific reaction conditions to avoid a mixture of products.

Reductive Desulfurization/Cleavage: The final step involves the selective cleavage of the C-S bonds and the removal of the dithiocarbamate backbone to yield this compound. This can potentially be achieved through reductive desulfurization methods.

Research Findings and Data:

While a direct, one-pot synthesis of this compound from dithiocarbamato complexes is not extensively documented in mainstream literature, the principles underlying this proposed pathway are supported by related research in dithiocarbamate and thioether chemistry.

S-Alkylation of Dithiocarbamates: The S-alkylation of dithiocarbamate salts with alkyl halides is a well-established reaction for the synthesis of dithiocarbamate esters. Studies have shown high yields for the mono-alkylation of various dithiocarbamate salts.

Cleavage of Dithiocarbamate Esters: Research into the cleavage of the dithiocarbamate group has been explored, often in the context of protecting groups or in the synthesis of other sulfur-containing compounds. Reductive methods, potentially using reagents like sodium borohydride in the presence of a transition metal catalyst or other reducing agents, could facilitate the cleavage of the C-S bonds and the removal of the carbamoyl group.

Challenges and Future Directions:

The primary challenge in this synthetic approach lies in the controlled, sequential dialkylation of the dithiocarbamate. The reactivity of the mono-S-alkylated intermediate needs to be finely tuned to favor the addition of the second, different alkyl group. Furthermore, the development of efficient and selective methods for the final cleavage step to liberate the asymmetrical thioether is crucial.

Future research may focus on:

The use of activating agents to facilitate the second alkylation step.

The development of novel catalytic systems for the direct conversion of dithiocarbamate esters to thioethers.

The utilization of dithiocarbamato complexes as precursors for asymmetrical thioethers like this compound presents an intriguing, albeit challenging, synthetic avenue. Further investigation and methodological development are required to establish this as a viable and efficient alternative to traditional synthetic routes.

Chemical Reactivity and Transformation Mechanisms of N Hexyl Methyl Sulfide

Oxidation Reactions and Stereochemical Control

The oxidation of n-hexyl methyl sulfide (B99878) to its corresponding sulfoxide (B87167) introduces a stereocenter at the sulfur atom. The control of this stereochemistry is a key focus in synthetic organic chemistry, with both enantioselective and non-enantioselective methods available.

Enantioselective Sulfoxidation to Chiral Sulfoxides

The synthesis of optically active sulfoxides from prochiral sulfides like n-hexyl methyl sulfide is a valuable transformation. Various catalytic systems, including biological and chemical catalysts, have been developed to achieve high enantioselectivity.

The fungus Helminthosporium species NRRL 4671 has demonstrated its utility in the biotransformation of a range of organic sulfides. This microorganism can oxidize phenyl alkyl sulfides, with the alkyl group ranging from methyl to n-hexyl, and benzyl alkyl sulfides. For the majority of these substrates, the bio-oxidation results in the formation of the corresponding sulfoxide in moderate yield, with a predominance of the (S)-enantiomer at the sulfur atom. nih.gov In some instances, a smaller amount of the over-oxidized product, the sulfone, is also observed. nih.gov This biocatalytic approach provides a method to access chiral sulfoxides, leveraging the enzymatic machinery of the microorganism to control the stereochemical outcome of the oxidation.

Enzymatic systems offer a highly selective approach to the oxidation of sulfides. Baeyer-Villiger monooxygenases (BVMOs) and flavin-containing monooxygenases (FMOs), which are classes of flavoprotein monooxygenases, are particularly effective for such transformations. These enzymes utilize a flavin cofactor, typically flavin adenine dinucleotide (FAD), and a reducing agent like NADPH to activate molecular oxygen for the oxidation reaction. rsc.org

BVMOs are well-documented for their ability to catalyze sulfoxidation reactions with high chemo-, regio-, and enantioselectivity. rsc.orgrug.nl While the substrate scope of BVMOs has been extensively studied for alkyl aryl sulfides, their activity on dialkyl sulfides like this compound is also recognized. rug.nlacs.org The enantioselectivity of these enzymes can be influenced by the substrate structure and the specific enzyme used, with some BVMOs affording (S)-sulfoxides and others providing the (R)-enantiomer. rsc.orgnih.gov

Flavoproteins, in general, are a broad class of enzymes that have been explored for their sulfoxidation capabilities. The catalytic cycle involves the reduction of the flavin cofactor, followed by its reaction with oxygen to form a reactive flavin-peroxy species, which then acts as the oxidant.

Organocatalysis provides a powerful alternative to bio- and metal-based catalysis for enantioselective sulfoxidation. Alloxazine-cyclodextrin conjugates have emerged as effective catalysts for the oxidation of prochiral sulfides to chiral sulfoxides using hydrogen peroxide as a green oxidant. researchgate.net

In a study utilizing four different alloxazine-cyclodextrin conjugates, n-alkyl methyl sulfides, including this compound, were successfully oxidized. An α-cyclodextrin conjugate with a short linker was found to be a suitable catalyst for these types of sulfides, achieving high conversions and notable enantioselectivities. researchgate.net Specifically, for this compound, one of the β-cyclodextrin conjugates demonstrated a high degree of enantioselectivity. researchgate.net These catalysts operate at low loadings (0.3-5 mol%) and, significantly, no overoxidation to the corresponding sulfone was observed under the studied conditions. researchgate.net

Below is an interactive data table summarizing the results for the oxidation of this compound with an alloxazine-β-cyclodextrin conjugate catalyst.

SubstrateCatalystConversion (%)Enantiomeric Excess (ee %)
This compoundAlloxazine-β-cyclodextrin conjugate9877

Data sourced from a study on alloxazine-cyclodextrin conjugates for organocatalytic enantioselective sulfoxidations. researchgate.net

A common challenge in the oxidation of sulfides to sulfoxides is the subsequent oxidation of the sulfoxide to the corresponding sulfone. Several strategies can be employed to minimize or prevent this overoxidation: acsgcipr.org

Careful Control of Reaction Stoichiometry: Limiting the amount of the oxidizing agent to one equivalent with respect to the sulfide is a primary method to favor the formation of the sulfoxide.

Mode of Addition: The slow addition of the oxidant to the reaction mixture containing the sulfide can help to maintain a low concentration of the oxidant, thereby reducing the likelihood of the sulfoxide being further oxidized.

Reaction Monitoring: Closely monitoring the progress of the reaction allows for it to be stopped once the starting sulfide has been consumed, before significant overoxidation can occur.

Use of Catalytic Methods: Catalytic systems, particularly those employing less reactive terminal oxidants like hydrogen peroxide or molecular oxygen, can offer greater selectivity for the sulfoxide. acsgcipr.org In the case of the alloxazine-cyclodextrin organocatalytic system, no overoxidation to the sulfone was observed, highlighting the inherent selectivity of this particular catalyst. researchgate.net

Acidic Conditions: In some cases, conducting the oxidation under acidic conditions can suppress the formation of the sulfone. acsgcipr.org

Non-Enantioselective Oxidation Pathways

In the absence of a chiral catalyst or directing group, the oxidation of this compound will produce a racemic mixture of the corresponding sulfoxide. A variety of reagents and conditions can be employed for this non-enantioselective transformation.

One of the most common and environmentally benign oxidants is hydrogen peroxide. The oxidation of sulfides with hydrogen peroxide can be performed under various conditions, often with the aid of a catalyst to improve reaction rates and selectivity for the sulfoxide over the sulfone. nih.govorganic-chemistry.org For instance, a simple and efficient method involves the use of hydrogen peroxide in glacial acetic acid under metal-free conditions. nih.gov This approach is often highly selective for the sulfoxide, with minimal formation of the sulfone. nih.gov

Other common oxidizing agents for the non-selective oxidation of sulfides to sulfoxides include:

Peroxy acids (e.g., m-chloroperbenzoic acid, MCPBA)

Halogen-based reagents (e.g., sodium periodate) researchgate.net

Nitric acid

Metal-based oxidants acsgcipr.org

The choice of oxidant and reaction conditions can influence the yield and the chemoselectivity of the reaction, particularly with respect to avoiding overoxidation to the sulfone. researchgate.net

Thermal Decomposition and Pyrolysis Reactions

The thermal degradation of this compound involves complex reaction networks that are highly dependent on the surrounding conditions, such as temperature and the reaction medium.

Under high-temperature conditions (e.g., 400-450 °C), the pyrolysis of alkyl sulfides like this compound is driven by free-radical chemistry. mit.edu The primary initiation step in the thermal decomposition is the homolytic cleavage of the carbon-sulfur (C–S) bond, which is typically the weakest bond in the molecule. mit.edu This initial bond scission results in the formation of a hexyl radical and a methylthiyl radical (CH₃S•).

Another significant pathway for decomposition is hydrogen abstraction, particularly from the α-carbon (the carbon atom adjacent to the sulfur atom). mit.edu The resulting α-radical is stabilized by the neighboring sulfur atom, making this a favorable reaction. mit.edu Once formed, these initial radical species can undergo a variety of secondary reactions, including β-scission, which leads to the formation of smaller, more stable molecules and radicals. For instance, larger alkyl radicals formed during pyrolysis can rapidly decompose into smaller radicals and olefins. escholarship.org

The presence of a medium like supercritical water (SCW) significantly alters the pyrolysis and desulfurization mechanisms of this compound. nih.gov SCW is not merely an inert solvent but an active reactant in the decomposition process. mit.edunih.gov It can act as a hydrogen donor, influencing the product distribution and facilitating the reduction of sulfur to hydrogen sulfide (H₂S). nih.gov

Studies on the desulfurization of hexyl sulfide in SCW have proposed a multi-step reaction sequence where water molecules react directly with intermediate species formed during the decomposition. semanticscholar.org This interaction explains the formation of specific products, such as carbon monoxide and carbon dioxide, which are not significant in anhydrous (dry) pyrolysis. nih.gov The molecular role of water in this process includes acting as a diluent, a hydrogen bond donor, and a reductant. nih.gov Similarly, studies using supercritical methanol (B129727) have also shown it to be an effective medium for promoting desulfurization reactions of model sulfur compounds, including n-hexyl sulfide. acs.org

Desulfurization is a key outcome of the thermal decomposition of this compound. The primary goal is the removal of sulfur, typically as hydrogen sulfide (H₂S). In the presence of a hydrogen source like supercritical water, water effectively assists in the reduction of sulfur to H₂S. nih.gov

The product distribution varies significantly between anhydrous pyrolysis and pyrolysis in SCW. In anhydrous conditions, the reaction yields a mixture of hydrocarbons. However, in SCW, pentane, carbon monoxide (CO), and carbon dioxide (CO₂) are observed as major products, which points to the direct involvement of water in the reaction pathways. nih.gov The formation of CO and CO₂ indicates that water acts as an oxygen source in addition to being a hydrogen donor. nih.gov Hazardous decomposition can also yield sulfur oxides. fishersci.com

Major Products from this compound Decomposition
ProductAnhydrous PyrolysisPyrolysis in Supercritical Water (SCW)Source
Hydrogen Sulfide (H₂S)PresentMajor Product nih.gov
PentaneNot a major productMajor Product nih.gov
Carbon Monoxide (CO)Not a major productMajor Product nih.gov
Carbon Dioxide (CO₂)Not a major productMajor Product nih.gov
HexenesPresentPresent mit.edu
HexanethiolIntermediateIntermediate mit.edu

Radical-Mediated Transformations

Free radical reactions are central to the transformation of this compound, particularly under thermal stress. These highly reactive species drive the chain reactions that lead to the decomposition of the parent molecule.

Free radical chain reactions proceed through three distinct phases: initiation, propagation, and termination. libretexts.org

Initiation: This phase involves the initial formation of free radicals from a stable molecule. libretexts.org For this compound, this is typically achieved by the homolytic cleavage of a C-S bond under the influence of heat, which requires overcoming a significant energy barrier. mit.edulibretexts.org CH₃-S-C₆H₁₃ → CH₃S• + •C₆H₁₃

Propagation: In this phase, a radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.org These steps can involve hydrogen abstraction or the addition of a radical to a double bond. libretexts.org For example, a radical can abstract a hydrogen atom from a stable this compound molecule, propagating the chain reaction.

Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product. libretexts.org This is a rare event due to the low concentration of radicals but is thermodynamically favorable. libretexts.org

The decomposition of alkyl sulfides in supercritical water is consistent with free-radical kinetics, underscoring the importance of these mechanisms in desulfurization processes. semanticscholar.org

During decomposition, radical intermediates can undergo various fragmentation and rearrangement processes. The fragmentation patterns of saturated monosulfides are often dominated by the cleavage of the C-S bond. nih.govacs.org Upon ionization, the charge is typically retained on the sulfur-containing fragment. nih.gov For a generic sulfide R-S-R', where R is smaller than R', the most abundant fragment ion is often the smaller R-S(+) fragment. nih.gov

In the case of this compound (CH₃-S-C₆H₁₃), fragmentation would lead to various sulfur-containing radical cations and neutral species. The primary cleavage of the C-S bonds would result in the fragments listed in the table below. These initial fragments can then undergo further secondary fragmentation or rearrangement.

Potential Initial Fragments from this compound
FragmentFormulaType
Methylthiyl radical/cationCH₃S• / CH₃S⁺Radical / Cation
Hexyl radical/cationC₆H₁₃• / C₆H₁₃⁺Radical / Cation
Methyl radical/cationCH₃• / CH₃⁺Radical / Cation
Hexylthiyl radical/cationC₆H₁₃S• / C₆H₁₃S⁺Radical / Cation

Reactions in Electrical Discharge Environments

The behavior of this compound under electrical discharge conditions is an area of specialized research, often overlapping with studies into plasma chemistry and high-energy reactions. In such environments, the molecule is subjected to energetic electrons, ions, and neutral species, leading to a variety of fragmentation and rearrangement pathways. While specific studies focusing solely on this compound in electrical discharges are not prevalent, general principles of organic sulfide reactions under these conditions can be applied.

The high energy input can lead to the homolytic cleavage of C-S and C-H bonds. The presence of methyl-n-hexyl sulfide has been noted in the reaction products of propylene with sulfur and free radical accelerators, suggesting its formation through fragmentation and rearrangement mechanisms in high-energy environments. semanticscholar.org The formation of various fragments, including methane and hydrogen, in such reactions indicates that complex processes beyond simple bond scission are occurring. semanticscholar.org

Key fragmentation pathways for this compound in an electrical discharge would likely include:

C-S Bond Cleavage: Leading to the formation of a hexyl radical and a methylthio radical (•SCH₃), or a methyl radical and a hexylthio radical (CH₃(CH₂)₅S•).

C-C Bond Cleavage: Fragmentation of the hexyl chain at various points.

C-H Bond Cleavage: Formation of various carbon-centered radicals along the hexyl chain or on the methyl group.

These highly reactive radical species can then recombine, react with other molecules, or undergo further fragmentation, leading to a complex mixture of products.

Electrophilic and Nucleophilic Reactions at the Sulfur Center

The sulfur atom in this compound possesses lone pairs of electrons, making it a nucleophilic center. This nucleophilicity is central to its reactivity, particularly in the formation of sulfonium salts and its participation in coordination chemistry.

Formation and Reactivity of Sulfonium Salts

Sulfonium salts are compounds containing a positively charged sulfur atom with three organic substituents. wikipedia.org this compound, as a thioether, readily reacts with alkyl halides to form these salts. wikipedia.org The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the sulfur atom of the thioether attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. wikipedia.org

For example, the reaction of this compound with iodomethane yields n-hexyl dimethylsulfonium iodide:

CH₃(CH₂)₅SCH₃ + CH₃I → [CH₃(CH₂)₅S(CH₃)₂]⁺I⁻

The rate of this S-alkylation can be enhanced by using more electrophilic methylating agents, such as methyl trifluoromethanesulfonate, or by the addition of silver salts like silver tetrafluoroborate to facilitate the removal of the halide leaving group. wikipedia.org While crystalline sulfonium salts can be purified by recrystallization, those that form as oils present significant purification challenges. nih.gov A method involving partitioning the crude product between acetonitrile and hexanes has been developed to effectively purify both crystalline and non-crystalline sulfonium salts by separating them from nonpolar reactants. nih.gov

Sulfonium salts are valuable synthetic intermediates and reagents. nih.gov They are utilized as precursors for sulfur ylides and as effective alkylating agents in various organic reactions. nih.gov

Table 1: Formation of n-Hexyl Dimethylsulfonium Iodide
Reactant 1Reactant 2ProductReaction Type
This compoundIodomethanen-Hexyl dimethylsulfonium iodideSN2 Nucleophilic Substitution

Pummerer-Type Rearrangements and their Analogues

The Pummerer rearrangement is a characteristic reaction of sulfoxides that bear at least one α-hydrogen. organicreactions.orgresearchgate.net Therefore, for this compound to undergo this reaction, it must first be oxidized to its corresponding sulfoxide, n-hexyl methyl sulfoxide. This oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Once the sulfoxide is formed, the Pummerer rearrangement is typically initiated by an activating agent, most commonly acetic anhydride. wikipedia.org The mechanism involves the acylation of the sulfoxide oxygen, followed by the elimination of an acetate (B1210297) ion to form a highly electrophilic thionium ion intermediate. wikipedia.org A subsequent attack by a nucleophile, typically the acetate byproduct, at the α-carbon results in the final α-acyloxy thioether product. wikipedia.org

The general stoichiometry of the reaction is: RS(O)CHR'₂ + Ac₂O → RSC(OAc)R'₂ + AcOH wikipedia.org

In the case of n-hexyl methyl sulfoxide, two different thionium ions could potentially form, one on the methyl carbon and one on the α-carbon of the hexyl group. The subsequent nucleophilic attack would lead to the corresponding α-acetoxy sulfide. These products can be hydrolyzed to form aldehydes or ketones. wikipedia.org

Table 2: Key Steps in the Pummerer Rearrangement of n-Hexyl Methyl Sulfoxide
StepDescriptionKey Intermediate/Product
1. OxidationThis compound is oxidized to n-hexyl methyl sulfoxide.n-Hexyl methyl sulfoxide
2. AcylationThe sulfoxide reacts with acetic anhydride.Acylated sulfonium ion
3. EliminationAn α-proton is removed, leading to the formation of a thionium ion.Thionium ion
4. Nucleophilic AttackAcetate attacks the thionium ion.α-Acetoxy thioether

Coordination Chemistry with Metal Ions

The sulfur atom in this compound can act as a neutral, two-electron donor ligand (a Lewis base) in coordination complexes with metal ions. soton.ac.uk Thioether ligands, like this compound, are generally considered soft ligands and therefore tend to form more stable complexes with soft metal ions such as Pd(II), Pt(II), Ag(I), and Hg(II), according to Hard-Soft Acid-Base (HSAB) theory.

The coordination of this compound to a metal center occurs through one of the lone pairs on the sulfur atom, forming a metal-sulfur (M-S) bond. The geometry and stability of the resulting complex depend on several factors, including the nature of the metal ion (its oxidation state, size, and electronic configuration), the other ligands present in the coordination sphere, and the reaction conditions. nih.gov

For instance, transition metals can form coordination compounds where a central metal atom or ion is bonded to one or more ligands via coordinate covalent bonds. libretexts.org While specific complexes involving this compound are not extensively documented in introductory literature, its behavior can be inferred from the well-established coordination chemistry of similar thioethers like dimethyl sulfide. soton.ac.uk These ligands can coordinate in a monodentate fashion. The formation of metal complexes with sulfur-containing ligands is a broad field, with applications ranging from catalysis to materials science. ekb.eg

Theoretical and Computational Investigations of N Hexyl Methyl Sulfide Chemistry

Quantum Chemical Studies of Reaction Pathways and Energy Landscapes

Quantum chemical calculations are fundamental to understanding the reactivity of n-hexyl methyl sulfide (B99878). These methods are used to determine the electronic structure of molecules and to explore the potential energy surfaces of their reactions, identifying stable intermediates and the transition states that connect them.

High-level ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction pathways of alkyl sulfides. For instance, in studies of the pyrolysis and desulfurization of hexyl sulfide, quantum chemical calculations at the CBS-QB3 level of theory, with further refinement using CCSD(T)-F12//cc-pVTZ-F12 single point energies, have been employed. rsc.org These methods provide accurate thermochemical and kinetic parameters for crucial elementary reactions. rsc.org For smaller, analogous molecules like methyl ethyl sulfide, methods such as CBS-QB3, G3MP2B3, and M062X/6-311+G(2d,p) have been used to investigate the thermochemical properties of reactants, products, and transition states in their oxidation reactions. sciencepublishinggroup.comresearchgate.net

In a comprehensive study, a kinetic and thermochemical database for a range of organic sulfur compounds was developed using B3LYP/CBSB7 for geometry optimizations and frequency calculations, and CBS-QB3 and CCSD(T)-F12a/VTZ-F12 for potential energy calculations. mit.edu Such studies, while not always focused exclusively on n-hexyl methyl sulfide, provide a robust framework and essential data for understanding its chemistry. For example, the study of propyl sulfide has been used as a computational proxy for hexyl sulfide, a valid approach given that substitutions far from the reactive center have a minor impact on reaction parameters in alkyl chains. rsc.org

The choice of computational method is critical for accuracy. DFT methods that include dispersion corrections, such as B3LYP-D3, have been shown to provide more accurate reaction energies compared to their non-corrected counterparts. bris.ac.uk The table below summarizes some of the computational methods used in the study of alkyl sulfides and their applications.

Computational MethodApplicationReference
CBS-QB3Calculation of kinetic and thermochemical parameters for hexyl sulfide decomposition. rsc.org rsc.org
CCSD(T)-F12//cc-pVTZ-F12Refinement of single point energies for hexyl sulfide reactions. rsc.org rsc.org
G3MP2B3Study of thermochemical properties of methyl ethyl sulfide oxidation. sciencepublishinggroup.com sciencepublishinggroup.com
M06-2X/6-311+G(2d,p)Investigation of methyl ethyl sulfide oxidation pathways. sciencepublishinggroup.comresearchgate.net sciencepublishinggroup.comresearchgate.net
B3LYP/CBSB7Geometry optimizations and frequency calculations for various organic sulfur compounds. mit.edu mit.edu

Transition State Theory (TST) is a cornerstone for calculating the rate constants of elementary reactions from the properties of the reactants and the transition state structure derived from quantum chemical calculations. researchgate.net For the decomposition of hexyl sulfide, kinetic parameters for key reactions have been calculated using TST. rsc.org These calculations often include corrections for quantum mechanical tunneling and hindered internal rotations to improve accuracy, particularly at lower temperatures. mit.eduresearchgate.net

The rate constants for various reaction classes relevant to this compound, such as hydrogen abstraction, beta-scission, and intramolecular hydrogen migrations, have been systematically calculated for related sulfur compounds. rsc.orgmit.eduresearchgate.net For example, a database of rate coefficients for 102 hydrogen abstraction reactions from thiols and sulfides by carbon-centered radicals was developed using TST with electronic barriers calculated at the CBS-QB3 level. researchgate.net Similarly, rate coefficients for H₂O and H₂S additions, beta scissions, and tautomerizations involving sulfur and oxygen compounds have been computed. mit.edu These theoretical rate constants are essential inputs for the kinetic models described in the following sections.

Accurate thermochemical properties, such as the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp(T)), are crucial for reliable kinetic modeling. These properties are often estimated using ab initio and DFT methods. For instance, the CBS-QB3 and G3MP2B3 composite methods, along with DFT methods like M062X, are used to calculate these properties for various sulfur-containing species, including radicals and hydroperoxides that may form during the reaction of this compound. sciencepublishinggroup.comresearchgate.net

Isodesmic reactions, which conserve the number and types of chemical bonds, are often employed in conjunction with high-level calculations to reduce systematic errors and obtain highly accurate enthalpies of formation. researchgate.net The thermochemical data for a wide array of sulfur compounds, including those relevant to this compound chemistry, have been compiled into databases, providing a critical resource for model development. mit.edu The table below presents a selection of calculated thermochemical properties for species related to alkyl sulfide chemistry.

SpeciesMethodΔfH° (298 K) (kcal/mol)S° (298 K) (cal/mol·K)Reference
CH₃SCH(OO•)CH₃CBS-QB3-- sciencepublishinggroup.com
CH₃SCH₂CH₂OO•CBS-QB3-- researchgate.net
CH₃SSHM06-2X-- rsc.org

Kinetic Modeling and Reaction Mechanism Generation

Given the complexity of the reaction networks involved in the pyrolysis or combustion of a molecule like this compound, constructing a detailed kinetic model by hand is a formidable task. researchgate.net Automated reaction mechanism generation software, such as the Reaction Mechanism Generator (RMG) and Genesys, has become an indispensable tool. rsc.orgresearchgate.netacs.org

A detailed kinetic model for the pyrolysis and desulfurization of hexyl sulfide has been developed using RMG. rsc.org This software systematically builds a reaction network starting from the initial reactants under specified conditions (temperature, pressure). It uses a rate-based algorithm to explore reaction pathways, adding new species and reactions to the model based on their estimated reaction fluxes. mit.edu The thermochemical and kinetic parameters for the species and reactions are estimated using extensive internal databases, which are themselves populated with data from high-level quantum chemical calculations and experiments. acs.orgresearchgate.net For the pyrolysis of hexyl sulfide in the absence of water, RMG constructed a mechanism comprising 277 species and 6,155 reactions. rsc.org This highlights the complexity of the underlying chemistry that can be captured by such automated tools.

Molecular Simulations of this compound Systems

Monte Carlo (MC) simulations are a class of computational algorithms that use random sampling to obtain numerical results, making them particularly well-suited for studying the complex behavior of liquids. acs.orgmit.edu In the context of this compound, MC simulations can predict the liquid-phase behavior by modeling the interactions between a large number of individual molecules. acs.org These simulations are used to determine various thermodynamic and phase equilibrium properties that can be difficult to measure experimentally. researchgate.net

Several MC simulation techniques are employed to study liquid phases. Grand Canonical Monte Carlo (GCMC) simulations, for instance, are performed in an ensemble where the chemical potential (μ), volume (V), and temperature (T) are held constant. This method is highly effective for calculating phase coexistence properties. researchgate.net Another approach is the Gibbs ensemble Monte Carlo (GEMC) or the related Helmholtz-ensemble method, where simulations are conducted in multiple boxes that can exchange particles, allowing for the direct determination of coexisting liquid and vapor phase compositions. aps.org

For sulfur-containing organic compounds, these simulations can predict key properties such as vapor-liquid equilibria, saturated liquid densities, vapor pressures, and enthalpies of vaporization. researchgate.netresearchgate.net The accuracy of these predictions is critically dependent on the quality of the intermolecular potential functions used to describe the forces between molecules. researchgate.net By simulating the system at various temperatures, a complete phase diagram can be constructed, showing how properties like vapor pressure and enthalpy of vaporization depend on temperature. researchgate.net

Table 2: Properties Obtainable from Monte Carlo Simulations of Liquid Systems This table outlines key thermodynamic and phase behavior properties that can be determined for substances like this compound using Monte Carlo simulation techniques.

PropertyDescriptionRelevant MC Technique
Vapor-Liquid Equilibria (VLE) The conditions at which liquid and vapor phases coexist in equilibrium.Gibbs Ensemble MC, Grand Canonical MC
Saturated Liquid/Vapor Density The density of the liquid or vapor phase at the VLE condition for a given temperature.Gibbs Ensemble MC, Helmholtz Ensemble MC
Vapor Pressure The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature.Grand Canonical MC, Isothermal-Isobaric Temperature Expanded Ensemble
Enthalpy of Vaporization (ΔHvap) The amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas.Isothermal-Isobaric Temperature Expanded Ensemble
Critical Properties (Tc, Pc) The critical temperature and pressure above which distinct liquid and gas phases do not exist.Grand Canonical MC with histogram reweighting
Radial Distribution Functions (g(r)) Describes how the density of surrounding matter varies as a function of distance from a reference particle.NVT or NPT Ensemble MC

Information compiled from descriptions of Monte Carlo simulation methodologies. researchgate.netaps.orgresearchgate.net

The foundation of any accurate molecular simulation is the intermolecular potential function, or force field, which mathematically describes the energetic interactions between atoms and molecules. researchgate.net For a molecule like this compound, the potential function must accurately represent van der Waals forces (modeled, for example, by a Lennard-Jones potential) and electrostatic interactions arising from partial charges on the atoms, particularly the polar C-S bonds. The development of a reliable force field involves parameterizing these functions and validating them by comparing simulation results for properties like liquid densities and vapor pressures against experimental data. researchgate.net

The dual nature of the this compound molecule—a nonpolar n-hexyl alkyl chain and a more polar methyl sulfide group—governs its solvation properties. The hydrophobic n-hexyl chain has a significant impact on its interaction with polar solvents like water, influencing properties such as its Henry's law constant, which is an indicator of solubility. acs.org The sulfur atom in the hexylsulfanyl group also has a notable electronic influence, affecting the stability of charged or oxidized states of molecules containing this group, which is a key aspect of its intermolecular interactions. rsc.org Computational models can capture these effects by defining specific interaction parameters between the solute's functional groups (e.g., CH₃, CH₂, -S-) and the solvent molecules. acs.org

Table 3: Components of Intermolecular Potential and Solvation Analysis This table outlines the key theoretical components used to model intermolecular forces and solvation for molecules like this compound.

Component/ParameterDescriptionRelevance to this compound
Lennard-Jones Potential A model for van der Waals forces, describing short-range repulsion and long-range attraction between non-bonded atoms.Crucial for modeling interactions of the n-hexyl chain and the overall molecule size/shape.
Coulombic Potential Describes the electrostatic interaction between atoms based on their partial charges.Important for the polar C-S-C moiety in the sulfide group.
Force Field Parameters (ε, σ, q) Parameters for the potential functions: Lennard-Jones well depth (ε), collision diameter (σ), and partial atomic charge (q).These must be optimized to reproduce experimental properties of sulfur compounds. researchgate.net
Gibbs Free Energy of Solvation (ΔGsolv) The overall free energy change when a solute dissolves in a solvent.Determines the solubility and partitioning behavior of the molecule between different phases. researchgate.net
Enthalpy of Solvation (ΔHsolv) The enthalpy change associated with the dissolution process.Reflects the net effect of breaking solute-solute/solvent-solvent bonds and forming solute-solvent bonds. researchgate.net
Entropy of Solvation (ΔSsolv) The entropy change associated with the dissolution process.Often negative for nonpolar solutes in water (hydrophobic effect) due to solvent ordering. researchgate.net
Residual Chemical Potential (μres) The contribution to the chemical potential arising from intermolecular interactions.Can be calculated from simulations to determine phase behavior and solubility. acs.org

Analytical Methodologies for the Detection and Quantification of N Hexyl Methyl Sulfide and Its Derivatives

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating complex mixtures into their individual components. For volatile and semi-volatile sulfur compounds like n-hexyl methyl sulfide (B99878), gas chromatography is the predominant method, while liquid chromatography also finds specific applications.

Gas Chromatography (GC) with Selective Detectors (e.g., Flame Photometric Detector, Thermal Conductivity Detector)

Gas chromatography (GC) is a powerful tool for analyzing volatile sulfur compounds. The choice of detector is critical for achieving the desired selectivity and sensitivity.

The Flame Photometric Detector (FPD) is highly selective for sulfur- and phosphorus-containing compounds. shimadzu.com It operates by burning the column effluent in a hydrogen-rich flame, which produces a characteristic blue emission from sulfur species that is detected by a photomultiplier tube. emerson.com This makes the FPD particularly suitable for the analysis of trace levels of sulfur compounds in complex matrices, as it minimizes interference from co-eluting hydrocarbons. shimadzu.comrsc.org However, a phenomenon known as quenching, where the presence of hydrocarbons can suppress the sulfur response, needs to be considered and can be mitigated through effective chromatographic separation. shimadzu.comucalgary.ca The FPD response to sulfur compounds is typically non-linear. oup.com

The Thermal Conductivity Detector (TCD) is a universal detector that responds to any compound with a thermal conductivity different from the carrier gas. utoronto.ca While it can detect sulfur compounds, its sensitivity is generally lower compared to the FPD, making it more suitable for higher concentrations. emerson.comutoronto.ca A key advantage of the TCD is its linear response over a wide concentration range. oup.com In some applications, a dual-detector setup combining a TCD and an FPD can be used to analyze both high and low concentrations of sulfur compounds simultaneously. oup.com

DetectorPrinciple of OperationSelectivitySensitivityLinearity
Flame Photometric Detector (FPD) Emission of light from sulfur compounds in a hydrogen-rich flame. emerson.comHigh for sulfur and phosphorus. shimadzu.comHigh (ppb to ppm levels). oup.combmfwf.gv.atNon-linear. oup.com
Thermal Conductivity Detector (TCD) Change in thermal conductivity of the carrier gas due to the analyte. utoronto.caUniversal (non-selective). utoronto.caLower (percent to high ppm levels). emerson.combmfwf.gv.atLinear. oup.com

Capillary Gas Chromatography and High-Resolution GC

The use of capillary columns in gas chromatography has significantly improved the resolution and efficiency of separating complex mixtures of volatile organic compounds, including n-hexyl methyl sulfide and its derivatives.

Capillary Gas Chromatography (GC) utilizes long, narrow columns with the stationary phase coated on the inner wall. mnstate.edu This design provides a much higher number of theoretical plates compared to packed columns, resulting in sharper peaks and better separation of closely eluting compounds. mnstate.edu For the analysis of volatile sulfur compounds, thick-film capillary columns, such as those with a 100% polydimethylsiloxane (B3030410) stationary phase, are often employed to achieve the necessary resolution. restek.com The choice of column material and stationary phase is critical to prevent the absorption of reactive sulfur compounds. shimadzu.com Inert materials and specialized column deactivations, such as Sulfinert®, are often necessary to ensure accurate quantification at low levels. restek.com

High-Resolution Gas Chromatography (HRGC) refers to the use of capillary columns to achieve superior separation. This technique is essential for resolving the numerous isomers and closely related compounds often found in samples containing organic sulfides. tandfonline.com The high resolving power of capillary GC is crucial for separating sulfur compounds from interfering hydrocarbons, which can be a significant issue with less selective detectors. restek.com

GC Column TypeDescriptionAdvantages for Sulfide Analysis
Packed Column A tube packed with a solid support material coated with a liquid stationary phase. imchem.frCan handle larger sample volumes. mnstate.edu
Capillary Column (WCOT) A long, thin fused-silica or metal tube with the stationary phase coated on the inner wall. mnstate.eduHigh resolution, sharper peaks, better separation of complex mixtures. mnstate.edurestek.com
Thick-Film Capillary A capillary column with a thicker layer of stationary phase. restek.comImproved retention and resolution of volatile sulfur compounds. restek.com

Liquid Chromatography (LC) Applications for Organic Sulfides

While gas chromatography is the primary method for volatile sulfides, High-Performance Liquid Chromatography (HPLC) offers a valuable alternative, particularly for non-volatile or thermally labile sulfide derivatives. nih.govnih.gov In HPLC, the separation is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. acs.org

For the analysis of organic sulfides, reversed-phase HPLC with a C18 column is a common approach. google.com Since many simple sulfides like this compound lack a strong chromophore for UV detection, derivatization is often necessary to enhance detectability. google.com For instance, sulfides can be reacted with specific reagents to produce derivatives that are highly UV-absorbent or fluorescent. nih.govgoogle.com Another approach involves the use of stationary phases containing metal salts, such as mercuric acetate (B1210297) or zinc chloride, which can selectively retain organic sulfides through complexation, allowing for their separation. acs.orgacs.org

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method (a "hyphenated technique"), it provides both separation and identification capabilities, making it an indispensable tool for the analysis of this compound and its derivatives in complex samples.

GC-MS for Complex Mixture Characterization and Product Identification

The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. iwaponline.comdiva-portal.org As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a "chemical fingerprint" that can be compared to spectral libraries for positive identification.

GC-MS is widely used for the characterization of complex mixtures containing various sulfur compounds, including this compound. semanticscholar.orgresearchgate.net For example, it has been employed to analyze volatile compounds in food, environmental samples, and biological matrices. semanticscholar.orgresearchgate.netnih.gov The electron ionization (EI) mode is most commonly used for generating reproducible mass spectra for library matching. iwaponline.com The high sensitivity and specificity of GC-MS allow for the identification of trace components even in the presence of a complex matrix. semanticscholar.orgnih.gov

A study on the pyrolysis of di-n-hexyl sulfide utilized GC-MS with a flame ionization detector (FID) and a thermal conductivity detector (TCD) to analyze the resulting oil and gas phase products, identifying key decomposition intermediates and products. rsc.org

LC-MS/MS for Trace Analysis and Structural Elucidation

For non-volatile or thermally unstable sulfide derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful technique. researchgate.netnih.gov It combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. In LC-MS/MS, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented, and then the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly reduces chemical noise and enhances sensitivity, making it ideal for trace analysis. nih.gov

LC-MS/MS is particularly useful for the structural elucidation of unknown compounds and for quantifying analytes in complex biological or environmental samples. nih.govacs.org For instance, LC-MS/MS has been used to identify and quantify various organosulfur compounds in food products and biological fluids. researchgate.netnih.gov Derivatization can also be employed in LC-MS to improve ionization efficiency and chromatographic retention. For example, sulfide can be derivatized with N-ethylmaleimide (NEM) for enhanced detection by LC-MS/MS. nih.gov

A study developed a method for the trace analysis of sulfide in aquatic samples by derivatizing it to form methylene (B1212753) blue, which was then detected by LC-MS with electrospray ionization (ESI), achieving a detection limit in the nanomolar range. researchgate.net

TechniqueSeparation MethodIonization MethodKey Application for this compound & Derivatives
GC-MS Gas ChromatographyElectron Ionization (EI)Identification of volatile and semi-volatile sulfides in complex mixtures. iwaponline.comsemanticscholar.org
LC-MS/MS Liquid ChromatographyElectrospray Ionization (ESI)Trace analysis and structural elucidation of non-volatile or thermally labile derivatives. researchgate.netnih.gov

Spectroscopic and Spectrophotometric Methods

Spectroscopic and spectrophotometric techniques are fundamental in the analysis of this compound, providing insights into its molecular structure and enabling its quantification.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its specific chemical bonds. The C-H bonds in the alkyl chains (hexyl and methyl groups) show strong absorptions in the range of 2850-2960 cm⁻¹. pressbooks.pub The C-S stretching vibration, which is characteristic of sulfides, typically appears in the region of 1030-1275 cm⁻¹. researchgate.net

The analysis of FT-IR spectra allows for the confirmation of the presence of the sulfide functional group and the aliphatic hydrocarbon structure. While FT-IR is excellent for qualitative functional group analysis, its application for the quantification of specific sulfur compounds like this compound in complex mixtures can be limited without prior separation.

Table 1: Characteristic FT-IR Absorption Frequencies for this compound Functional Groups

Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
AlkaneC-H2850-2960Strong
SulfideC-S1030-1275Medium

Ultraviolet-Visible (UV-Vis) absorption spectroscopy can be used for the determination of certain sulfur-containing compounds. Simple dialkyl sulfides like this compound exhibit weak absorption bands in the UV region, typically around 200-240 nm, which arise from n → σ* electronic transitions of the non-bonding electrons on the sulfur atom. msu.edulibretexts.org The intensity of these absorptions is generally low. msu.edu

While direct UV-Vis detection of this compound might be challenging due to its weak absorbance and potential interferences from other compounds absorbing in the same region, spectrophotometric methods can be enhanced through derivatization reactions. For instance, specific chromogenic reagents that react with sulfides to produce colored products can be employed, allowing for quantification using a spectrophotometer in the visible range. rsc.orgnih.gov Additionally, direct UV spectrophotometry has been successfully used for the determination of total dissolved sulfide (as HS⁻) in natural waters by measuring absorption between 214 and 300 nm. mbari.orgresearchgate.net

Advanced Techniques for Biological and Environmental Samples

For the analysis of sulfur compounds in complex matrices such as biological tissues and environmental samples, more sophisticated and sensitive methods are required.

Microcoulometry is an absolute analytical method used for the determination of the total sulfur content in a sample. teinstruments.com The technique involves the combustion of the sample in a high-temperature furnace, where all sulfur compounds, including this compound, are oxidized to sulfur dioxide (SO₂). The SO₂ is then passed into a titration cell where it reacts with a titrant, and the amount of charge consumed in the reaction is measured. This charge is directly proportional to the total amount of sulfur in the original sample according to Faraday's law. made-in-china.com

This method is highly sensitive, capable of detecting sulfur at trace levels (mg/kg or ppm), and is widely applied in the petroleum industry to determine the sulfur content in fuels and other hydrocarbon products. teinstruments.comcreaanalytical.com.au It is applicable to liquid, solid, and gas samples. made-in-china.com

Table 2: Comparison of Detection Methods for Sulfur Compounds

Analytical MethodPrincipleApplicationSensitivity
FT-IR Spectroscopy Infrared absorption by molecular vibrationsFunctional group identificationQualitative
UV-Vis Spectroscopy UV/Visible light absorption by electronic transitionsQuantification of specific chromophoresModerate
Microcoulometry Combustion followed by coulometric titration of SO₂Total sulfur content determinationHigh (ppm to ppb)

While not a direct method for detecting this compound, the biotin-switch assay is a crucial technique for studying one of its potential metabolic fates or biological roles. If this compound were to be metabolized to hydrogen sulfide (H₂S), H₂S can then participate in a post-translational modification of proteins known as S-sulfhydration, forming a hydropersulfide moiety (-SSH) on cysteine residues. researchgate.netnih.gov

The biotin-switch assay was originally developed to detect S-nitrosylation and later adapted for S-sulfhydration. frontiersin.orgportlandpress.com The general principle involves three main steps:

Blocking of free thiols: Free thiol groups (-SH) on proteins are blocked using an alkylating agent like S-methyl methanethiosulfonate (B1239399) (MMTS). nih.gov

Reduction and labeling: The S-sulfhydrated groups (-SSH) are then selectively reduced, and the newly formed thiol is labeled with a biotin-containing reagent, such as biotin-HPDP. nih.gov

Detection: The biotinylated proteins can be detected and quantified using streptavidin-based methods, such as Western blotting. nih.gov

It is important to note that the initial premise of the biotin-switch assay, specifically the differential reactivity of MMTS towards thiols and persulfides, has been questioned, leading to the development of modified and alternative "tag-switch" methods. frontiersin.orgnih.gov

Fluorescent probes represent a powerful tool for the real-time detection and bioimaging of sulfane sulfur species in living cells and tissues. nih.govsemanticscholar.org Sulfane sulfurs are compounds that contain a sulfur atom with six valence electrons and no charge, such as persulfides (R-S-SH) and polysulfides, which can be derived from H₂S metabolism. nih.gov

These probes are designed to undergo a chemical reaction with sulfane sulfur compounds, leading to a "turn-on" fluorescence signal. researchgate.net For example, probes like SSP1 and SSP2 have been developed based on a sulfane sulfur-mediated benzodithiolone formation. rsc.org These probes exhibit high selectivity and sensitivity for sulfane sulfurs over other biologically relevant sulfur species like cysteine, glutathione, and H₂S. nih.gov The use of such probes allows for the visualization of the subcellular localization and dynamic changes of sulfane sulfur compounds, providing valuable insights into their biological functions. semanticscholar.orgacs.org

Solvent Extraction and Enrichment Techniques

The accurate detection and quantification of this compound and its related derivatives often depend on effective sample preparation, which involves isolating and concentrating these compounds from complex matrices. Solvent extraction and various enrichment techniques are crucial for removing interferences and increasing the analyte concentration to a level amenable to instrumental analysis. These methods are particularly important when dealing with trace levels of volatile sulfur compounds (VSCs) in environmental and food samples. researchgate.netnih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method used for the separation of compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For the analysis of volatile sulfur compounds, LLE has been employed, although it presents certain disadvantages, such as the use of large volumes of organic solvents and potentially low extraction efficiencies for highly volatile analytes. jaas.ac.cn

In some applications, dialkyl sulfides, which are structurally related to this compound, are themselves used as the extracting agents (extractants). For instance, di-n-hexyl sulfide (DHS) has been investigated as a conventional extractant for the recovery of precious metals like palladium(II) from acidic solutions. acs.orgresearchgate.net In these processes, the sulfide compound acts as a ligand, complexing with the metal ion and transferring it from an aqueous phase to an organic phase. While this application highlights the chemical properties of dialkyl sulfides, the primary focus for analytical methodologies is on extracting VSCs from a sample matrix. For example, diethyl ether has been used as a solvent to extract volatile compounds from heated garlic samples for subsequent analysis. researchgate.net

Solid-Phase Microextraction (SPME)

Solid-Phase Microextraction (SPME) is a widely used, solvent-free enrichment technique that integrates sampling and preconcentration into a single step. jaas.ac.cn It employs a fused-silica fiber coated with a polymeric stationary phase. The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix into the coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. jaas.ac.cnnih.gov This method is valued for its simplicity, speed, and minimal sample handling, which reduces the risk of analyte loss or degradation. researchgate.netfrontiersin.org

Headspace SPME (HS-SPME) is particularly effective for volatile compounds like this compound as it minimizes matrix interference. jaas.ac.cn The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample volume, ionic strength, and stirring rate. jaas.ac.cnnih.gov Various fiber coatings have been tested for the analysis of volatile sulfides, with performance varying based on the specific compound. nih.gov

Research has focused on optimizing these parameters to enhance the extraction of VSCs from diverse matrices such as wine and water. jaas.ac.cnnih.govnih.gov For instance, the addition of salt (e.g., NaCl) to the sample can increase the ionic strength, which often improves the extraction efficiency of less polar compounds by reducing their solubility in the aqueous phase (salting-out effect). nih.govresearchgate.net

Table 1: Optimization of HS-SPME Parameters for Volatile Sulfur Compound Analysis
ParameterCondition/Range StudiedEffect on ExtractionSource
Fiber CoatingPolydimethylsiloxane (PDMS), Polyacrylate (PA), Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Extraction efficiency varies significantly with fiber type and analyte volatility. DVB/CAR/PDMS is often preferred for broad-range VSC analysis. nih.gov, researchgate.net, nih.gov
Extraction Temperature35 °C - 60 °CHigher temperatures can increase the volatility of analytes, enhancing their transfer to the headspace, but may also affect the partitioning equilibrium. An optimal temperature must be determined. nih.gov, nih.gov
Extraction Time30 min - 60 minExtraction is an equilibrium process; sufficient time is needed to reach equilibrium or ensure reproducible pre-equilibrium extraction. nih.gov, nih.gov
Ionic StrengthAddition of NaCl (e.g., 20% w/v)Significantly improves the sensitivity of the extraction for many VSCs by promoting their release from the aqueous matrix. nih.gov, nih.gov
Ethanol (B145695) ConcentrationSample dilution to 2.5% v/v (for alcoholic beverages)High ethanol content can decrease method sensitivity; dilution is often necessary for analyzing spirits and wines. nih.gov

Stir Bar Sorptive Extraction (SBSE)

Stir Bar Sorptive Extraction (SBSE) is another solventless enrichment technique that offers a higher extraction phase volume compared to SPME, leading to greater sensitivity for trace analysis. nih.govgcms.cz In SBSE, a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) is introduced into an aqueous sample. chromatographyonline.com As the bar stirs the sample, analytes are sorbed onto the PDMS phase. gcms.cz Following extraction, the stir bar is removed, rinsed, dried, and the analytes are recovered either by thermal desorption for GC analysis or by liquid desorption for HPLC analysis. nih.govchromatographyonline.com

SBSE is based on the partitioning coefficient of an analyte between the PDMS phase and the sample matrix (K o/w). chromatographyonline.com This makes it particularly effective for enriching non-polar to moderately polar compounds from aqueous samples. researchgate.net Like SPME, the efficiency of SBSE can be enhanced by optimizing parameters such as extraction time, stirring speed, and by modifying the sample matrix through pH adjustment or salt addition. researchgate.net

For comprehensive profiling of flavor compounds, including VSCs, in complex beverages, SBSE has proven to be a highly reproducible and sensitive method. gcms.cz Sequential SBSE, where a sample is extracted first without and then with a salting-out agent, can be used to effectively recover compounds across a wide range of polarities. chromatographyonline.com

Table 2: Research Findings on Sorptive Extraction Techniques for VSCs
TechniqueMatrixKey FindingsDetection Limits (LOD)Source
HS-SPME-GC-FPDWineMethod demonstrated good reproducibility (RSD < 10%) and recoveries (>94%). The most volatile compounds were the least extracted.50 ng/L to 3 µg/L nih.gov
HS-SPME-GC-FPDHyper-eutrophic freshwaterA simple and efficient method was developed for five VSCs. Linearity spanned three orders of magnitude with good reproducibility (3.7-11.9%).1.6 ng/L to 93.5 ng/L jaas.ac.cn
HS-SPME-GC-MSFruit BrandyDiluting samples to 2.5% ethanol and adding 20% NaCl significantly improved sensitivity. Ten VSCs were identified and quantified.Not specified nih.gov
SBSE-GC-MSWine DistillatesOptimized conditions included an 80-minute extraction time and the addition of 25% (w/v) NaCl to improve the extraction of volatile thiols.Quantification in the ng/L range researchgate.net

Emerging Research Directions and Future Perspectives in N Hexyl Methyl Sulfide Chemistry

Development of Advanced Catalytic Systems for Highly Selective Transformations

The synthesis and functionalization of thioethers are being revolutionized by the development of sophisticated catalytic systems that offer unprecedented control and selectivity. researchgate.net Researchers are focusing on creating catalysts that are more efficient, cost-effective, and environmentally friendly. researchgate.net

A significant breakthrough is the direct catalytic metathesis of thioethers. rsc.org One study reports the first palladium-catalyzed direct C–S/C–S cross-metathesis of thioethers without the need for thiol or basic additives. rsc.org This system, which utilizes palladium acetate (B1210297) and tricyclohexylphosphine (B42057) as precursors, was found to form palladium nanoclusters in situ, which act as the true catalytic species. rsc.org This method is advantageous for the selective transformation of complex molecules that may have base-sensitive or electrophilic functional groups. rsc.org

Another key area is the use of directing groups to achieve remote C–H bond functionalization, allowing for the modification of thioethers at positions that are typically unreactive. nih.gov A weakly coordinating monodentate heteroaryl thioether has been developed as a directing group in Pd(II) catalysis to promote oxidative Heck reactivity of internal alkenes, yielding a wide range of products. nih.gov This strategy allows for precise control over regioselectivity. nih.gov Similarly, bidentate directing groups have enabled the palladium-catalyzed β-arylation of C(sp³)–H bonds in aliphatic thioethers. nih.gov

Transition-metal-catalyzed cross-coupling reactions remain a cornerstone for forming the Csp²–S bonds found in aryl alkyl thioethers. thieme-connect.com Research continues to refine these methods, exploring various metal catalysts like palladium, copper, and nickel to improve reaction conditions and accommodate less reactive but more abundant substrates such as aryl chlorides. thieme-connect.com The development of pincer-type nickel complexes, for example, has been explored for the thioetherification of aryl halides with disulfides, expanding the toolbox for C-S bond formation. uwa.edu.au Furthermore, the creation of porous poly(aryl thioether)s has been achieved through a reversible Pd-catalyzed C–S/C–S metathesis, demonstrating how advanced catalysis can lead to novel, robust materials. nih.gov

Table 1: Examples of Advanced Catalytic Systems for Thioether Transformations

Catalytic SystemTransformation TypeKey FeaturesSource
Pd(OAc)₂ / PCy₃Direct C–S/C–S MetathesisForms Pd nanoclusters in situ; no need for thiol/base additives. rsc.org
Pd(II) / Benzothiazole Thioether DGOxidative Heck ReactionWeakly coordinating directing group (DG) enables high regio- and stereoselectivity. nih.gov
CuI / Oxalic Diamide LigandAryl Chloride ThiolationEnables coupling of aromatic and aliphatic thiols with less reactive aryl chlorides. thieme-connect.com
Pd Catalyst / NorborneneC–S Bond FunctionalizationAchieves functionalization of 3-sulfenylindoles and other electron-rich heteroarenes. researchgate.net

Integration of Machine Learning and AI in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, offering the ability to predict reaction outcomes and design novel synthetic pathways. nih.gov These computational approaches can significantly accelerate the discovery and optimization of reactions relevant to n-hexyl methyl sulfide (B99878). researchgate.net

Researchers have successfully developed interpretable ML models to predict reaction parameters for sulfur-containing compounds. For instance, a model was built to accurately predict the reaction equilibrium constant for carbonyl sulfide with a wide range of organic amines, achieving a high coefficient of determination (R² = 0.978). acs.orgacs.org Such models not only provide predictive power but also offer insights into the structure-activity relationships that govern reactivity. acs.org Other work has focused on creating ML models to predict the reaction kinetics of carbonyl sulfide absorption, using custom-defined molecular descriptors to enhance interpretability. researchgate.net The ability to predict interaction energies between simple sulfides, like dimethyl sulfide, and potential absorbing solvents is another area where ML is proving valuable. researchgate.net

Table 2: Applications of Machine Learning in Sulfide Chemistry

ML ApplicationTarget Compound/SystemPredicted ParameterKey Finding/Model PerformanceSource
Equilibrium Constant PredictionCarbonyl Sulfide + Organic AminesReaction Equilibrium ConstantStacked ensemble model achieved R² = 0.978. acs.org
Kinetics PredictionCarbonyl Sulfide AbsorptionReaction RatesML model successfully predicts kinetics based on molecular descriptors. researchgate.net
Synthetic Route DesignGeneral Organic MoleculesRetrosynthetic PathwaysReTReK application successfully incorporates chemical knowledge to guide route discovery. nih.govnih.gov
Spectral AnalysisSulfide MineralsClassification of Emission SpectraDeep learning models classify spectral signals to identify mineral types. mdpi.com

Exploration of Bio-Inspired and Biomimetic Synthetic Routes

Nature has long employed sulfur compounds for a variety of functions, and chemists are increasingly turning to biology for inspiration in designing novel synthetic routes for thioethers. nih.gov Bio-inspired and biomimetic approaches aim to replicate the efficiency and selectivity of enzymatic processes under mild, often aqueous, conditions. rsc.org

A notable example is the ribosomal synthesis of thioether-bridged peptides, inspired by the biosynthesis of lanthipeptides. nih.govacs.org This methodology involves genetically encoding a precursor peptide containing both a cysteine residue and a reactive unnatural amino acid. acs.org The subsequent intramolecular reaction forms a stable thioether linkage, a process that occurs efficiently within living bacterial cells like E. coli. nih.gov This strategy showcases how the logic of natural product biosynthesis can be harnessed to create complex thioether-containing molecules. nih.gov

Biomimetic catalysis, where synthetic molecules are designed to mimic the active sites of enzymes, is another fertile area of research. nih.gov Flavin-catalyzed oxidation systems have been developed that use hydrogen peroxide to selectively transform sulfides into sulfoxides, simulating the function of flavoenzymes. nih.gov Other research has focused on creating biomimetic [MFe₃S₄]³⁺ cubanes (where M = V/Mo) that mimic the iron-sulfur clusters found in enzymes like nitrogenase, demonstrating their potential as catalysts. acs.org Similarly, vanadium complexes with specific ligands have been shown to model the reactivity of vanadate-dependent haloperoxidases, which are capable of oxidizing sulfides. unipd.it These synthetic catalysts often operate under mild conditions and can exhibit high chemoselectivity, avoiding over-oxidation to the sulfone. unipd.it The development of such systems provides a bridge between homogeneous catalysis and biocatalysis, offering robust and versatile tools for thioether modifications. nih.gov

Multidisciplinary Approaches in Understanding Complex Sulfide Reactivity

To unravel the intricate reactivity of sulfides, researchers are increasingly adopting multidisciplinary approaches that combine experimental techniques with powerful computational methods. nih.gov This synergy provides a more complete picture of reaction mechanisms, transition states, and the factors that control selectivity, which is often difficult to obtain from experiments or theory alone. nih.gov

A prime example is the study of palladium-catalyzed C-H functionalization reactions directed by thioether groups. nih.govnih.gov In this work, detailed experimental investigations, including reaction progress kinetic analysis (RPKA), were performed alongside density functional theory (DFT) computational studies. nih.gov This combined approach elucidated the kinetic features of the catalytic process and helped interpret the origin of enantioselectivity. nih.gov The computational models were even able to provide a predictive framework for optimizing reaction conditions. nih.gov

Sustainable Chemical Processes for the Synthesis and Application of Thioethers

In line with the principles of green chemistry, a major focus of modern chemical research is the development of sustainable processes that minimize waste, avoid hazardous reagents, and reduce energy consumption. royalsocietypublishing.org This trend is prominent in the synthesis and application of thioethers like n-hexyl methyl sulfide. mdpi.com

A key strategy is the replacement of traditional organic solvents with water. sid.ir An environmentally benign and highly efficient method for preparing thioethers involves the simple reaction of thiols and alkyl halides in water, using common bases like potassium carbonate or triethylamine. sid.ir This approach offers high conversions, mild reaction conditions, and a simple workup. sid.ir Similarly, copper-catalyzed C-S coupling reactions between thiols and aryl boronic acids have been successfully performed in water, avoiding the need for toxic ligands and solvents. researchgate.net

Electrochemical methods represent another frontier in green thioether chemistry. rsc.org A practical and environmentally friendly electrochemical oxidation of thioethers to sulfoxides and sulfones has been demonstrated in a continuous-flow microreactor. rsc.org This process uses water as the source of oxygen, and the selectivity between the sulfoxide (B87167) and sulfone is controlled simply by adjusting the applied voltage, eliminating the need for stoichiometric chemical oxidants that generate waste. rsc.org

The use of odorless and stable thiol surrogates is another important sustainable practice. mdpi.com Xanthates, which can be prepared from low-cost alcohols and carbon disulfide, have been used as effective thiol-free reagents for the synthesis of dialkyl and alkyl aryl thioethers under transition-metal-free conditions. mdpi.com Furthermore, the development of recyclable materials based on thioether linkages, such as porous poly(aryl thioether)s, offers an attractive perspective for sustainable use, as the polymers can be broken down to recover the original monomers. nih.gov

Table 3: Green Chemistry Approaches for Thioether Synthesis

ApproachReaction TypeKey Sustainable FeatureSource
Aqueous SynthesisAlkylation of ThiolsUses water as the solvent, avoiding volatile organic compounds. sid.ir
Electrochemical SynthesisOxidation of ThioethersUses electricity and water as the oxidant source; selectivity controlled by voltage. rsc.org
Thiol-Free ReagentsNucleophilic SubstitutionEmploys odorless and stable xanthates as thiol surrogates. mdpi.com
Recyclable PolymersC–S/C–S MetathesisCreates robust polymers that can be recycled back to their monomers. nih.gov
Aqueous CatalysisCu-catalyzed C-S CouplingPerforms the coupling of thiols and aryl boronic acids in water. researchgate.net

Q & A

Q. How can this compound’s role in interfacial chemistry be studied using surface-sensitive techniques?

  • Methodological Answer : Employ sum-frequency generation (SFG) spectroscopy to probe monolayer formation at air-water interfaces. Combine with Langmuir-Blodgett trough measurements to correlate surface pressure with molecular packing density .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.